molecular formula C14H10BrN5 B11486684 7-Amino-3-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

7-Amino-3-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B11486684
M. Wt: 328.17 g/mol
InChI Key: LWDVKZPKYFSLFK-UHFFFAOYSA-N
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Description

7-Amino-3-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the bromophenyl group and the cyano group adds to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile can be achieved through a multi-component reaction involving an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile. This one-pot reaction is regio- and chemoselective, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the multi-component reaction to ensure high yield and purity. This could include the use of specific catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Substitution Reactions: The bromophenyl group can undergo nucleophilic substitution reactions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form various heterocyclic derivatives.

    Condensation Reactions: The amino group can engage in condensation reactions with aldehydes or ketones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Cyclization: Catalysts like Lewis acids or bases under reflux conditions.

    Condensation: Acidic or basic catalysts in solvents like ethanol or methanol.

Major Products:

  • Substituted pyrazolo[1,5-a]pyrimidines
  • Fused heterocyclic compounds
  • Condensation products with various functional groups

Scientific Research Applications

7-Amino-3-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-3-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and the cyano group can enhance binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 7-Amino-3-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern and the presence of the pyrazolo[1,5-a]pyrimidine core. This structure imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C14H10BrN5

Molecular Weight

328.17 g/mol

IUPAC Name

7-amino-3-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C14H10BrN5/c1-8-12(9-2-4-11(15)5-3-9)14-18-7-10(6-16)13(17)20(14)19-8/h2-5,7H,17H2,1H3

InChI Key

LWDVKZPKYFSLFK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C(C=NC2=C1C3=CC=C(C=C3)Br)C#N)N

Origin of Product

United States

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